5-[[4-[[4-[(2,4-Diamino-5-methylphenyl)diazenyl]-3-methyl-2-sulfophenyl]diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[[4-[[4-[(2,4-Diamino-5-methylphenyl)diazenyl]-3-methyl-2-sulfophenyl]diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid is a complex organic compound known for its vibrant color properties. It is commonly used in various industrial applications, particularly in the dye and pigment industries. The compound is characterized by its multiple diazenyl groups, which contribute to its stability and color properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4-[[4-[(2,4-Diamino-5-methylphenyl)diazenyl]-3-methyl-2-sulfophenyl]diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid typically involves a series of diazotization and coupling reactions. The process begins with the diazotization of 2,4-diamino-5-methylphenylamine, followed by coupling with 3-methyl-2-sulfophenylamine. This intermediate product is then further diazotized and coupled with phenylamine, and finally, the resulting compound is coupled with 2-hydroxybenzoic acid .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
5-[[4-[[4-[(2,4-Diamino-5-methylphenyl)diazenyl]-3-methyl-2-sulfophenyl]diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the diazenyl bonds, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
5-[[4-[[4-[(2,4-Diamino-5-methylphenyl)diazenyl]-3-methyl-2-sulfophenyl]diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and solubility properties.
Industry: Widely used in the textile and printing industries for its vibrant color properties.
Mechanism of Action
The compound exerts its effects primarily through its diazenyl groups, which can participate in various chemical reactions. These groups can form stable complexes with metal ions, making the compound useful in applications such as metal ion detection and removal. The molecular targets include aromatic rings and metal ions, and the pathways involved are primarily related to electron transfer and complex formation .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3,6-bis[[4-[(2,4-diamino-5-methylphenyl)azo]phenyl]azo]-5-hydroxynaphthalene-2,7-disulfonic acid disodium salt
- Disodium 4-amino-3-[[4-[(2,4-diamino-5-methylphenyl)azo]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate
Uniqueness
Compared to similar compounds, 5-[[4-[[4-[(2,4-Diamino-5-methylphenyl)diazenyl]-3-methyl-2-sulfophenyl]diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid is unique due to its specific arrangement of diazenyl groups and the presence of a hydroxyl group on the benzoic acid moiety. This structure imparts distinct color properties and stability, making it particularly valuable in industrial applications .
Properties
CAS No. |
6330-91-2 |
---|---|
Molecular Formula |
C27H24N8O6S |
Molecular Weight |
588.6 g/mol |
IUPAC Name |
5-[[4-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]-3-methyl-2-sulfophenyl]diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C27H24N8O6S/c1-14-11-24(21(29)13-20(14)28)35-33-22-8-9-23(26(15(22)2)42(39,40)41)34-31-17-5-3-16(4-6-17)30-32-18-7-10-25(36)19(12-18)27(37)38/h3-13,36H,28-29H2,1-2H3,(H,37,38)(H,39,40,41) |
InChI Key |
VWFBJVZMOBJQJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)N)N=NC2=C(C(=C(C=C2)N=NC3=CC=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)O)S(=O)(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.